molecular formula C13H11NO3S B5661907 N-1,3-benzodioxol-5-yl-2-(2-thienyl)acetamide

N-1,3-benzodioxol-5-yl-2-(2-thienyl)acetamide

Cat. No. B5661907
M. Wt: 261.30 g/mol
InChI Key: QACPNTKXVLHSJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step chemical processes, starting from common intermediates such as chloroacetamides, and utilizing various reactions including carbodiimide condensation for the formation of the desired acetamide structures. Techniques such as IR, NMR, Mass spectra, and elemental analysis are typically employed to elucidate the structures of synthesized compounds (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019; P. Yu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives, including X-ray diffraction, is crucial for understanding the conformation and spatial arrangement of atoms within the molecule. Such analyses reveal how substituents influence molecular geometry and interactions (D. Ismailova et al., 2014).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, leading to the synthesis of compounds with significant antibacterial and anti-inflammatory activities. These reactions are facilitated by the functional groups present on the acetamide backbone, allowing for the creation of molecules with targeted biological activities (K. Sunder, Jayapal Maleraju, 2013).

Physical Properties Analysis

The physical properties of acetamide derivatives, including solubility, melting point, and molecular weight, are determined by their molecular structure. Modifications to the acetamide group can significantly alter these properties, affecting the compound's behavior in biological and chemical systems.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and pKa values, are essential for understanding the behavior of acetamide derivatives in various environments. These properties are influenced by the presence of electron-withdrawing or electron-donating groups attached to the acetamide nitrogen, affecting the acidity and nucleophilicity of the molecule (M. Duran, M. Canbaz, 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-13(7-10-2-1-5-18-10)14-9-3-4-11-12(6-9)17-8-16-11/h1-6H,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACPNTKXVLHSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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